

In-Depth Technical Guide to the Spectral Properties of 4,4'-Dihydroxyazobenzene

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Compound of Interest

Compound Name: **4,4'-Dihydroxyazobenzene**

Cat. No.: **B1221594**

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This technical guide provides a comprehensive overview of the spectral data for **4,4'-dihydroxyazobenzene**, a compound of interest for its potential applications in materials science and pharmacology. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectral Data Summary

The following tables summarize the key spectral data for **4,4'-dihydroxyazobenzene**, providing a clear and concise reference for researchers.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
10.52	Singlet	2H	-	Ar-OH
7.70	Doublet	4H	8.8	Ar-H (ortho to - N=N-)
6.09	Doublet	4H	8.8	Ar-H (ortho to - OH)

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
160.20	C-OH
145.72	C=N=N
124.67	Ar-CH (ortho to -N=N-)
116.33	Ar-CH (ortho to -OH)

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
3400-3500	O-H stretch (phenolic)
1400-1600	N=N stretch (azo linkage)

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data

m/z	Ion	Method
215	[M+H] ⁺	TOF-MS
214	[M] ⁺	GC-MS

Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization of **4,4'-dihydroxyazobenzene** are provided below.

Synthesis of 4,4'-Dihydroxyazobenzene

A common method for the synthesis of **4,4'-dihydroxyazobenzene** is through the diazotization of p-aminophenol followed by coupling with phenol.[1]

- **Diazotization:** A solution of p-aminophenol (10.0 g, 91.64 mmol) in 1 M HCl (200 mL) is cooled to 0°C in an ice bath.[1]
- A solution of sodium nitrite (9.34 g, 109.8 mmol) in water (150 mL) is added to the p-aminophenol solution.[1]
- Pre-cooled methanol (200 mL) is added to the diazotized solution, and the mixture is stirred for 1 hour.[1]
- **Coupling:** A solution of phenol (8.62 g, 91.64 mmol) in 3 M aqueous sodium hydroxide (65 mL) is added dropwise to the reaction mixture, which is then stirred at room temperature for 2 hours.[1]
- **Work-up and Purification:** Methanol is removed by evaporation. Concentrated HCl is added to adjust the pH to < 5, leading to the precipitation of the product. The precipitate is collected, washed with water, and recrystallized from an ethanol/water mixture to yield **4,4'-dihydroxyazobenzene**.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

- **Sample Preparation:** The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR: Standard acquisition parameters are used.
- ¹³C NMR: Standard acquisition parameters are used.

IR Spectroscopy

Infrared spectra are obtained using the KBr pellet method.

- **Sample Preparation:** A small amount of the sample is ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent pellet.

- Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

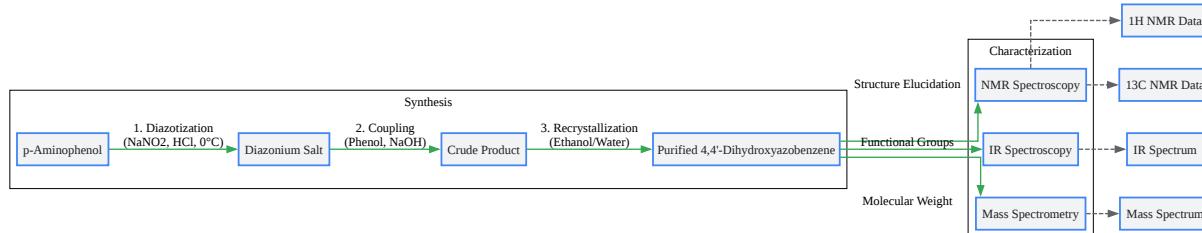
Mass Spectrometry

Mass spectral data can be obtained using various techniques.

- Time-of-Flight (TOF) Mass Spectrometry: The sample is analyzed to determine the mass of the protonated molecule ($[M+H]^+$).
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the molecular weight of the compound.[2]

Visualized Workflows and Pathways

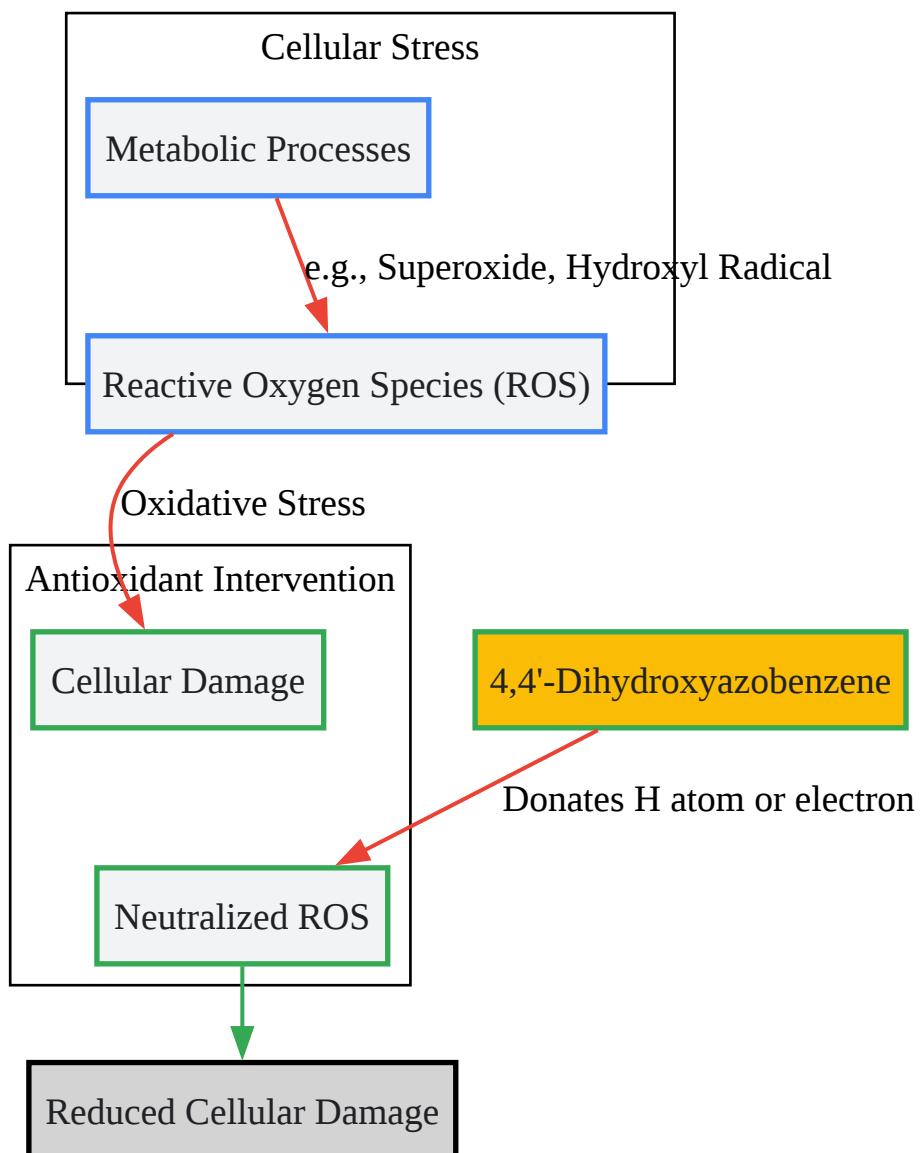
The following diagrams, generated using Graphviz, illustrate key processes related to **4,4'-dihydroxyazobenzene**.



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Caption: Workflow for the synthesis and spectral characterization of **4,4'-dihydroxyazobenzene**.

While a specific signaling pathway for **4,4'-dihydroxyazobenzene** is not yet fully elucidated, its known antioxidant properties suggest a likely mechanism of action involving the scavenging of reactive oxygen species (ROS). Phenolic compounds are known to act as antioxidants through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The following diagram illustrates a generalized antioxidant mechanism.



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Caption: Proposed antioxidant mechanism of **4,4'-dihydroxyazobenzene** via ROS scavenging.

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References

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